molecular formula C7H6Cl2N2O B7788835 3,5-dichloro-N'-hydroxybenzenecarboximidamide

3,5-dichloro-N'-hydroxybenzenecarboximidamide

Cat. No. B7788835
M. Wt: 205.04 g/mol
InChI Key: DAZPWIRNTCKHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N'-hydroxybenzenecarboximidamide is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N'-hydroxybenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N'-hydroxybenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromogenic Systems and Biochemical Assays : This compound has been used in chromogenic systems for detecting biochemical substances like hydrogen peroxide and uric acid in biological fluids. It forms part of a chromogenic system that, when coupled with enzymatic oxidation, offers a reliable and simple method for assaying uric acid in serum and urine. This system is noted for its high absorptivity and suitability for both manual and automated procedures, significantly contributing to clinical chemistry (Fossati et al., 2010).

  • Synthesis of Substituted Phthalocyanines : In the synthesis of various chemical compounds, this chemical has been used as a precursor. For example, reactions involving dichloro-dicyanobenzene derivatives, which can be synthesized from compounds similar to 3,5-dichloro-N'-hydroxybenzenecarboximidamide, lead to the creation of bis(aryloxy)-, bis(phenylthio)-, and bis(propylthio)-1,2-dicyanobenzenes. These intermediates are further utilized to produce octasubstituted phthalocyanines, which have applications in materials science and catalysis (Wöhrle et al., 1993).

  • Potential Herbicides and Pharmaceutical Intermediates : Various chlorohydroxybenzenesulfonyl derivatives, which include modifications of compounds like 3,5-dichloro-N'-hydroxybenzenecarboximidamide, have been explored for their potential as herbicides. These derivatives exhibit interesting ir and nmr spectral characteristics, suggesting potential applications in pharmaceuticals and agriculture (Cremlyn & Cronje, 1979).

  • Oxidation Processes and Pharmaceutical Material Production : The compound has been studied in the context of aerobic oxidation processes. For instance, derivatives of this compound have been used to facilitate the oxidation of organic substrates, leading to the production of phenol derivatives with potential use as pharmaceutical starting materials (Aoki et al., 2005).

  • Disease Treatment Research : In the medical field, derivatives of 3,5-dichloro-N'-hydroxybenzenecarboximidamide have been explored for their inhibitory potential against enzymes like α-glucosidase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are targets in the treatment of diseases like Type 2 diabetes and Alzheimer's, making this compound relevant in the search for new therapeutic agents (Abbasi et al., 2018).

properties

IUPAC Name

3,5-dichloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPWIRNTCKHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372587
Record name 3,5-dichloro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N'-hydroxybenzenecarboximidamide

CAS RN

22179-81-3
Record name 3,5-Dichloro-N-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dichloro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 2
3,5-dichloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
3,5-dichloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 4
3,5-dichloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 5
3,5-dichloro-N'-hydroxybenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.